Hole Mobility in Poly(10-(2′-ethylhexyl)-phenothiazine-3,7-diyl) (PPTZ) vs. Benchmark Hole‑Transport Materials
The homopolymer poly[10-(2′-ethylhexyl)-phenothiazine-3,7-diyl] (PPTZ), synthesized directly from 10-(2-ethylhexyl)-10H-phenothiazine, exhibits a field-effect hole mobility of 0.8 × 10⁻⁴ cm²/V·s in an organic field-effect transistor (OFET) configuration [1]. This value is lower than that of the widely used perovskite hole‑transport material spiro‑OMeTAD, whose intrinsic single‑crystal hole mobility ranges from 2.47 × 10⁻³ to 7.90 × 10⁻³ cm²/V·s depending on substituent geometry [2]. While PPTZ does not surpass spiro‑OMeTAD in mobility, it offers a viable, lower‑cost alternative for applications where moderate hole transport is acceptable and solution‑processability is paramount.
| Evidence Dimension | Field-effect hole mobility (OFET) |
|---|---|
| Target Compound Data | 0.8 × 10⁻⁴ cm²/V·s |
| Comparator Or Baseline | spiro‑OMeTAD (single-crystal): 2.47 × 10⁻³ cm²/V·s (para‑substituted) to 7.90 × 10⁻³ cm²/V·s (ortho‑substituted) |
| Quantified Difference | PPTZ mobility is approximately 30–100× lower than spiro‑OMeTAD |
| Conditions | OFET using PPTZ as p‑type channel; spiro‑OMeTAD data from theoretical calculations validated by single‑crystal measurements |
Why This Matters
Identifies the mobility regime of PPTZ-based devices, allowing researchers to determine whether the compound meets their specific charge‑transport requirements or if a higher‑mobility (but more expensive) alternative is necessary.
- [1] Hwang, D. H., et al. (2004). Conjugated Polymers Based on Phenothiazine and Fluorene in Light-Emitting Diodes and Field Effect Transistors. Chemistry of Materials, 16(7), 1298–1303. View Source
- [2] Siddique, S. A., et al. (2022). The centroid to centroid distances (ri, Å), hole transfer integrals v (eV), hole hopping rates (k, s−1), and hole mobilities (μ, cm2 v−1 s−1) of the three spiro-OMeTAD derivatives. PMC9080512, Table 6. View Source
